molecular formula C20H17IN2O3S B13380807 (5E)-2-anilino-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-anilino-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13380807
M. Wt: 492.3 g/mol
InChI Key: GVKHTBQEZAEPPF-SFQUDFHCSA-N
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Description

5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound with a molecular formula of C20H17IN2O3S . This compound is characterized by its unique structure, which includes an allyloxy group, an iodine atom, and a methoxybenzylidene moiety, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C20H17IN2O3S

Molecular Weight

492.3 g/mol

IUPAC Name

(5E)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H17IN2O3S/c1-3-9-26-18-15(21)10-13(11-16(18)25-2)12-17-19(24)23-20(27-17)22-14-7-5-4-6-8-14/h3-8,10-12H,1,9H2,2H3,(H,22,23,24)/b17-12+

InChI Key

GVKHTBQEZAEPPF-SFQUDFHCSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)I)OCC=C

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)I)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multiple steps. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the phenylimino group and the benzylidene moiety. The allyloxy and iodine substituents are then introduced through subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • **5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
  • 5-(4-Allyloxy-3-iodo-5-methoxy-benzylidene)-2-phenylimino-thiazolidin-4-one

Uniqueness

Compared to similar compounds, 5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its iodine and allyloxy substituents, in particular, make it a versatile compound for various applications .

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